2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-
Description
2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-, also known as 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-, is a useful research compound. Its molecular formula is C12H10N2O6 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Succinimidyl 4-Nitrophenylacetate, also known as Succinimido (4-nitrophenyl)acetate or 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-, primarily targets amino groups . The compound is an HPLC labeling reagent, which has a succinimidyl group that can easily react with an amino group to form the corresponding amide derivative .
Mode of Action
The interaction of N-Succinimidyl 4-Nitrophenylacetate with its targets involves the formation of an amide derivative . The succinimidyl group in the compound reacts with an amino group, resulting in the formation of this derivative . This reaction is stable enough to reach the detector without any decomposition under reversed phase HPLC .
Biochemical Pathways
The compound’s role as an hplc labeling reagent suggests that it may be involved in pathways where the detection and analysis of certain compounds are required .
Pharmacokinetics
Given its use as an hplc labeling reagent, it can be inferred that the compound’s bioavailability would be an important factor in its effectiveness .
Result of Action
The primary result of N-Succinimidyl 4-Nitrophenylacetate’s action is the formation of a stable amide derivative . This derivative is stable enough to be detected without decomposition under reversed phase HPLC, making N-Succinimidyl 4-Nitrophenylacetate effective as a labeling agent .
Action Environment
The action of N-Succinimidyl 4-Nitrophenylacetate can be influenced by environmental factors. For instance, the compound is sensitive to moisture and heat, and it is recommended to store it under inert gas . These factors can potentially affect the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)20-12(17)7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEAHIVORWVODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071121 | |
Record name | Succinimido (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5071121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68123-33-1 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-nitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68123-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-(((4-nitrophenyl)acetyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68123-33-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 4-nitro-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Succinimido (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5071121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimido (4-nitrophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-PYRROLIDINEDIONE, 1-(((4-NITROPHENYL)ACETYL)OXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5DCC3FUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.